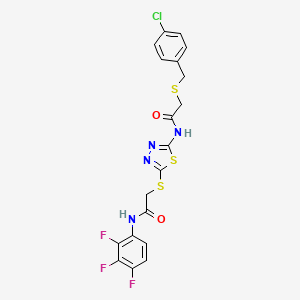
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under specific conditions. For instance, the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product. The use of advanced catalysts and reagents can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
作用機序
The mechanism of action of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and is used in agrochemical synthesis.
Uniqueness
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
特性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
methyl 3-(trifluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |
InChIキー |
HCLCEPYYDVCOIO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC=N1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


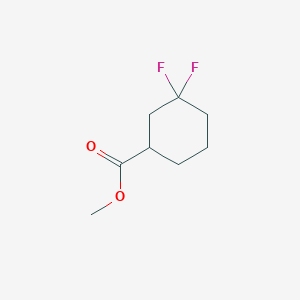
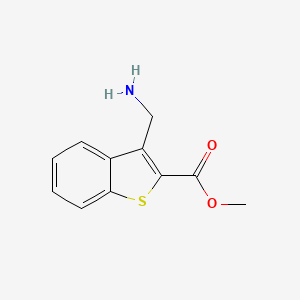
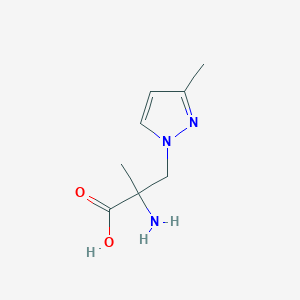
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
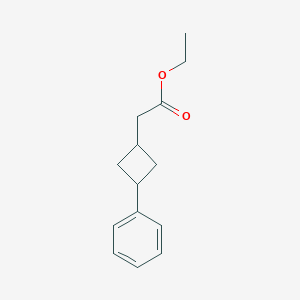
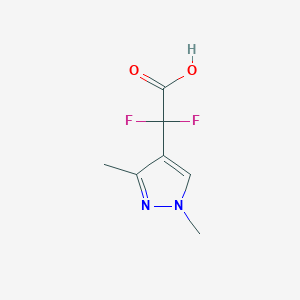
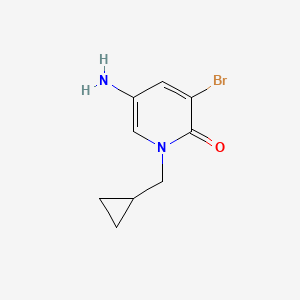
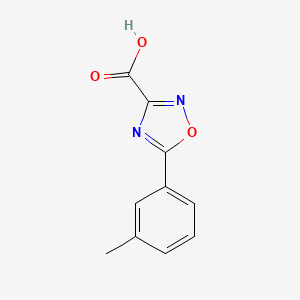
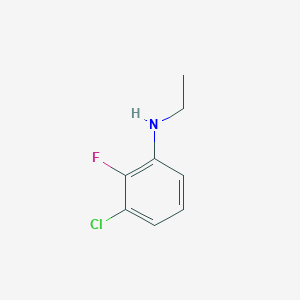
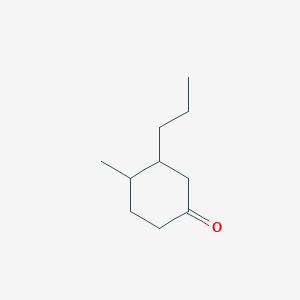
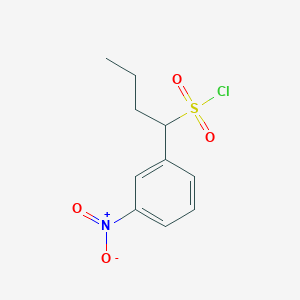
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
